N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a trimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,6-dichloroaniline with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically done using recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2,4,6-trimethylbenzamide
- N-(2,6-dichlorophenyl)-2-chloroacetamide
- N-(2,6-dichlorophenyl)-N-mesityl formamidine
Comparison: N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide is unique due to the presence of both dichlorophenyl and trimethylbenzamide groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-7-10(2)14(11(3)8-9)16(20)19-15-12(17)5-4-6-13(15)18/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIYGIHPJHPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=CC=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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